molecular formula C12H14F3N3O2 B13987866 4-Morpholino-2-(trifluoromethyl)benzohydrazide

4-Morpholino-2-(trifluoromethyl)benzohydrazide

Cat. No.: B13987866
M. Wt: 289.25 g/mol
InChI Key: QHJXCORYWORTDH-UHFFFAOYSA-N
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Description

4-Morpholino-2-(trifluoromethyl)benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a morpholine ring and a trifluoromethyl group attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-2-(trifluoromethyl)benzohydrazide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with hydrazine hydrate to form 4-(trifluoromethyl)benzohydrazide. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-2-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-Morpholino-2-(trifluoromethyl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Morpholino-2-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This inhibition can disrupt normal biochemical pathways, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzohydrazide
  • 4-Chlorobenzhydrazide
  • 4-Bromobenzoic hydrazide
  • 4-Fluorobenzoic hydrazide

Uniqueness

4-Morpholino-2-(trifluoromethyl)benzohydrazide is unique due to the presence of both a morpholine ring and a trifluoromethyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C12H14F3N3O2

Molecular Weight

289.25 g/mol

IUPAC Name

4-morpholin-4-yl-2-(trifluoromethyl)benzohydrazide

InChI

InChI=1S/C12H14F3N3O2/c13-12(14,15)10-7-8(18-3-5-20-6-4-18)1-2-9(10)11(19)17-16/h1-2,7H,3-6,16H2,(H,17,19)

InChI Key

QHJXCORYWORTDH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(=O)NN)C(F)(F)F

Origin of Product

United States

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